molecular formula C13H14O2 B13625334 1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione

1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione

Cat. No.: B13625334
M. Wt: 202.25 g/mol
InChI Key: YTEOAANXXGWEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol This compound is characterized by the presence of a cyclopropyl group and a p-tolyl group attached to a propane-1,3-dione backbone

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with p-tolylacetic acid under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone to the corresponding diol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, diols, and substituted aromatic compounds .

Scientific Research Applications

1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism by which 1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The compound’s cyclopropyl and p-tolyl groups can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling, metabolism, and gene expression .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-cyclopropyl-3-(4-methylphenyl)propane-1,3-dione

InChI

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12(14)8-13(15)11-6-7-11/h2-5,11H,6-8H2,1H3

InChI Key

YTEOAANXXGWEGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.